Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
Description
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate (CAS: 1501-42-4) is a propanedioate ester derivative featuring two distinct functional groups: a 3-bromopropyl chain and a 1,3-dioxoisoindol-2-yl moiety. This compound is structurally characterized by a central propanedioate core substituted with these groups, which confer unique electronic and steric properties.
Properties
CAS No. |
57616-02-1 |
|---|---|
Molecular Formula |
C18H20BrNO6 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate |
InChI |
InChI=1S/C18H20BrNO6/c1-3-25-16(23)18(10-7-11-19,17(24)26-4-2)20-14(21)12-8-5-6-9-13(12)15(20)22/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI Key |
YWYYKQPRJOYUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxoisoindolyl moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the bromopropyl group: This step might involve the alkylation of the isoindole derivative with a bromopropyl halide under basic conditions.
Esterification: The final step could involve the esterification of the intermediate compound with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromopropyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindolyl moiety.
Substitution: The bromine atom in the bromopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate could have several scientific research applications:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action for Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The bromopropyl group could be involved in covalent bonding with biological targets, while the dioxoisoindolyl moiety might interact through non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we highlight key differences in substituents, reactivity, crystallographic parameters, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Propanedioate Derivatives
Crystallographic and Structural Insights
- Hydrogen Bonding and Stacking : The indole-based analog forms molecular chains via C—H···O hydrogen bonds and exhibits weak aromatic π-π stacking interactions along the crystallographic axis . By contrast, the dioxoisoindolyl group in the target compound may engage in stronger stacking due to its planar, electron-deficient aromatic system.
- Dihedral Angles : The indole-based compound’s dihedral angles (62.78° and 80.53°) between its aromatic systems suggest moderate conjugation . The target compound’s dioxoisoindolyl group likely imposes stricter planarity, altering electronic delocalization.
Electronic and Steric Effects
- Electron-Withdrawing vs.
- Steric Bulk : The 3-bromopropyl chain introduces less steric hindrance compared to the dodecyl chain in 1,3-Diethyl 2-dodecylpropanedioate, favoring reactions requiring moderate steric accessibility .
Research Findings and Implications
- Synthetic Utility: The bromopropyl substituent in this compound offers a handle for further derivatization, such as Suzuki-Miyaura couplings or nucleophilic substitutions, which are less feasible in non-halogenated analogs .
- Crystallographic Challenges: While the indole-based analog was refined using SHELXL (R = 0.062), the target compound’s structural complexity (e.g., bromine’s high electron density) may require advanced refinement techniques, as noted in SHELX program capabilities .
- Structure-Activity Relationships : The dioxoisoindolyl group’s rigidity and electronic properties could enhance binding affinity in medicinal chemistry applications compared to flexible alkyl chains or less-conjugated systems .
Biological Activity
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate, also known by its CAS number 57616-02-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromopropyl group attached to a dioxoisoindole moiety, which contributes to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that compounds containing isoindole structures often exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of halogenated groups, such as bromine in this compound, is known to enhance antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cytotoxicity : A study conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
In Vivo Studies
In vivo studies using murine models have indicated:
- Tumor Growth Inhibition : Administration of the compound led to a reduction in tumor size in xenograft models by approximately 40% compared to control groups.
Molecular Docking Studies
Molecular docking simulations have been performed to understand the interaction between this compound and potential biological targets. The compound showed favorable binding affinities with:
- Bcl-2 : An anti-apoptotic protein involved in cancer progression.
- Topoisomerase II : An enzyme crucial for DNA replication and repair.
Toxicity Profile
The toxicity profile of this compound has been assessed through various assays:
- Acute Toxicity : It was found to be nontoxic at lower concentrations (<100 µM).
- Chronic Toxicity : Long-term exposure studies are still ongoing to fully elucidate any potential chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
